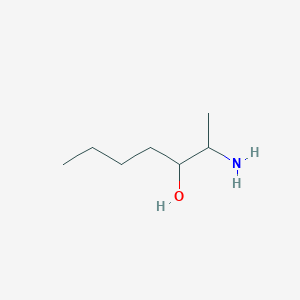

2-Amino-3-heptanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-aminoheptan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(9)6(2)8/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

MMMLPDNJYOPBDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Heptanol and Its Stereoisomers

De Novo Chemical Synthesis Approaches for 2-Amino-3-heptanol

De novo synthesis refers to the creation of complex molecules from simpler, readily available starting materials. wikipedia.org Several strategies have been developed for the synthesis of this compound.

Traditional Multi-Step Synthetic Routes

Traditional methods for synthesizing amino alcohols often involve a series of discrete reaction steps. savemyexams.comkvmwai.edu.in These routes provide a reliable means of obtaining the target molecule, though they may require significant time and resources. A common approach involves the formation of a carbon-carbon bond to construct the heptane (B126788) backbone, followed by the introduction of the amino and hydroxyl groups.

One-Pot and Cascade Reaction Strategies

Synthetic Pathways Involving Nitroalcohol Precursors

The use of nitroalcohol precursors offers a versatile route to amino alcohols. The nitration of a suitable starting material, followed by reduction of the nitro group, can yield the desired amino alcohol. For example, the synthesis of 2-amino-3-nitrotoluene has been achieved through the nitration of o-acetotoluide. orgsyn.org A similar strategy could be envisioned for the synthesis of this compound, where a nitroheptanol intermediate is reduced to the final product.

Methodologies Utilizing Related Heptanol (B41253) or Heptanone Intermediates

Synthesizing this compound can also be accomplished using related heptanol or heptanone intermediates. For example, 2-heptanol (B47269) can be synthesized from the reduction of 2-heptanone. prepchem.com This alcohol could then be further functionalized to introduce the amino group at the C2 position. Alternatively, a Grignard reaction between propanal and 2-bromopentane (B28208) can produce 4-methyl-3-heptanol, which can then be oxidized to 4-methyl-3-heptanone. wustl.edu While not directly yielding this compound, these methods illustrate the utility of heptanol and heptanone intermediates in building the core structure.

Asymmetric Synthesis Strategies for Enantiopure this compound

Many applications of chiral molecules require a specific stereoisomer. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely used in the synthesis of complex molecules, including unnatural amino acids. mdpi.com For instance, chiral oxazolidinones can be used in stereoselective aldol (B89426) reactions to establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org A similar approach could be applied to the synthesis of enantiopure this compound, where a chiral auxiliary directs the formation of the desired stereochemistry at the C2 and C3 positions.

| Reactant 1 | Reactant 2 | Catalyst/Auxiliary | Product | Key Feature |

| Propanal | 2-Bromopentane | Magnesium | 4-Methyl-3-heptanol | Grignard reaction for C-C bond formation. wustl.edu |

| 2-Heptanone | Ca[AlH2(OCH2CH2OCH3)2]2 | Toluene | 2-Heptanol | Reduction of a ketone to an alcohol. prepchem.com |

| Glycine Schiff base Ni(II) complex | CF3–CH2–I | Recyclable chiral auxiliary | (S)-2-Amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation using a chiral auxiliary. mdpi.com |

| o-Acetotoluide | Fuming nitric acid | Acetic acid | 2-Amino-3-nitrotoluene | Nitration followed by reduction to form an amino group. orgsyn.org |

| Aldehydes, malononitrile, resorcinol | - | L-proline | 2-Amino-chromenes | One-pot, three-component reaction. jmchemsci.com |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides powerful tools for the construction of chiral molecules like this compound from prochiral starting materials. This subfield is broadly categorized into organocatalytic, metal-catalyzed, and enantioselective reduction/oxidation reactions.

Organocatalysis has emerged as a crucial strategy for asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. rsc.org These catalysts offer an alternative to metal-based systems and often operate through mechanisms that mimic natural enzymatic processes. rsc.orgmdpi.com For the synthesis of chiral amino alcohols, organocatalytic approaches can involve reactions such as asymmetric additions to create the desired stereocenters. mdpi.com For instance, the enantioselective synthesis of related structures like 2-amino-3-cyano-4H-chromenes has been achieved with high yields and enantioselectivities using bifunctional thiourea (B124793) catalysts. mdpi.com While direct examples for this compound are not prevalent in the reviewed literature, the principles of organocatalytic reactions, such as the formation of C-C and C-N bonds with stereocontrol, are directly applicable. rsc.org

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of asymmetric transformations. nih.gov Chiral ligands coordinated to a metal center induce stereoselectivity in the reaction, allowing for the synthesis of specific enantiomers. mdpi.com For the synthesis of chiral amino alcohols, metal-catalyzed reactions such as asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions are particularly relevant. nih.govmdpi.comru.nl

Ruthenium complexes, for example, have been effectively used in the asymmetric transfer hydrogenation of ketones, a key step in producing chiral secondary alcohols which can be precursors to amino alcohols. mdpi.com The combination of a ruthenium catalyst with a chiral ligand can lead to high enantiomeric excesses. mdpi.com Similarly, copper-catalyzed reactions, such as the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, have been employed to synthesize chiral pyrrolidine (B122466) structures, which are related to amino alcohols. mdpi.com The versatility of metal catalysis allows for the construction of complex molecules with precise control over stereochemistry. mdpi.comrsc.org

Table 1: Examples of Metal-Catalyzed Asymmetric Reactions for Chiral Amine/Alcohol Synthesis This table provides examples of reaction types and catalysts relevant to the synthesis of chiral building blocks like this compound.

| Reaction Type | Metal Catalyst/Complex | Ligand/Promoter | Product Type | Ref. |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium Complexes | PHOX Ligands | Chiral Alcohols | mdpi.com |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I) | Chiral Ligands | Chiral Pyrrolidines | mdpi.com |

| Enantioconvergent Radical C(sp³)–N Cross-Coupling | Copper Catalyst | Chiral Ligands | Asymmetric Quaternary Amines | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Pd(dba)₂ | Bis(diphenylphosphino)ethane (dppe) | Substituted Products | nih.gov |

Enantioselective reductions and oxidations are fundamental transformations for accessing chiral alcohols and amines. The asymmetric reduction of a ketone, for instance, can establish a hydroxyl stereocenter, which can then be converted to an amino group, or vice versa. The use of chiral reducing agents or catalysts is key to achieving high enantioselectivity.

One established method involves the use of oxazaborolidines derived from amino alcohols as catalysts for the asymmetric reduction of ketones with borane. mdpi.com This approach has been successful in producing secondary alcohols with high enantiomeric excesses. mdpi.com Alternatively, biocatalytic reductions using enzymes like alcohol dehydrogenases offer a green and highly selective method for ketone reduction. mdpi.com

Enantioselective oxidation can be used in kinetic resolutions of racemic alcohols. Enzymes such as alcohol oxidases can selectively oxidize one enantiomer of a racemic alcohol, leaving the other enantiomer in high purity. mdpi.com For example, an engineered choline (B1196258) oxidase variant (AcCO6) has been used for the oxidation of primary alcohols to aldehydes. nih.gov While this specific example deals with a primary alcohol, the principle can be applied to the kinetic resolution of secondary alcohols like 3-heptanol.

Metal-Catalyzed Asymmetric Reactions

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. nih.govmdpi.com Chemoenzymatic strategies combine enzymatic reactions with traditional chemical synthesis to create efficient synthetic routes.

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. In an enzyme-catalyzed kinetic resolution, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. A common approach for the DKR of racemic alcohols involves the use of a lipase (B570770) for enantioselective acylation, coupled with a metal catalyst (e.g., ruthenium) for the racemization of the unreacted alcohol. researchgate.netbeilstein-journals.orgacademie-sciences.fr This combination has been successfully applied to a variety of secondary alcohols. academie-sciences.fr

Table 2: Comparison of Kinetic and Dynamic Kinetic Resolution

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Maximum Theoretical Yield | 50% | 100% |

| Process | Enantioselective reaction of one enantiomer. | Enantioselective reaction combined with in-situ racemization of the unreacted enantiomer. |

| Typical Catalysts | Enzyme (e.g., lipase). | Enzyme (e.g., lipase) and a racemization catalyst (e.g., ruthenium complex). |

Multi-enzyme cascade reactions involve the use of multiple enzymes in a single pot to perform a series of sequential transformations. researchgate.netsciepublish.com This approach is highly efficient as it avoids the isolation of intermediates, reduces waste, and can overcome unfavorable reaction equilibria. researchgate.net

The synthesis of amino alcohols can be achieved through multi-enzyme cascades. For example, a two-enzyme cascade has been developed to convert diols to amino alcohols. rsc.org This system can involve an alcohol dehydrogenase (ADH) to oxidize a diol to a hydroxy aldehyde, followed by a transaminase (TA) or amine dehydrogenase (AmDH) to convert the aldehyde to an amino alcohol. rsc.orgacs.org The regeneration of cofactors, such as NAD(P)H, is often a crucial part of these cascades and can be achieved using a third enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase. mdpi.comacs.org

Another strategy involves a three-enzyme cascade combining an alcohol dehydrogenase, a transaminase, and an alanine (B10760859) dehydrogenase for the conversion of diols to amino alcohols. rsc.org These multi-enzyme systems represent a powerful and sustainable approach for the synthesis of complex chiral molecules like this compound. nih.gov

Whole-Cell Biotransformations for this compound

The synthesis of chiral amino alcohols such as this compound is a focal point in pharmaceutical and fine chemical industries, owing to their role as valuable building blocks. Whole-cell biotransformation has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing stereochemically pure compounds. google.comacs.org This approach leverages the enzymatic machinery within living microorganisms, such as bacteria or yeast, to catalyze specific reactions with high selectivity. For the synthesis of amino alcohols, this often involves the use of enzymes like transaminases, alcohol dehydrogenases, and amine dehydrogenases. acs.orgorientjchem.org

While specific whole-cell biotransformation routes for this compound are not extensively detailed in publicly available literature, the synthesis of analogous chiral amino alcohols provides a clear blueprint for how such a process could be designed. A common strategy involves the asymmetric reductive amination of a corresponding α-hydroxy ketone. In the case of this compound, the precursor would be 2-hydroxy-3-heptanone.

One of the significant advantages of using whole-cell systems is the inherent capacity for cofactor regeneration. google.com Many of the enzymes involved in reductive amination, such as amine dehydrogenases and alcohol dehydrogenases, are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). In a whole-cell system, the microorganism's metabolic pathways can be harnessed to continuously regenerate these expensive cofactors, making the process economically viable. google.comorientjchem.org For instance, the addition of a simple sugar like glucose can fuel the cell's metabolism, which in turn provides the necessary reducing equivalents for the desired biotransformation. orientjchem.org

Engineered microorganisms, particularly Escherichia coli and Pichia pastoris, are frequently employed as whole-cell biocatalysts. orientjchem.orgacs.org These hosts can be genetically modified to overexpress specific enzymes, leading to higher catalytic efficiency and product yields. For example, a synthetic cascade can be constructed within a single recombinant E. coli cell. google.com Such a system might co-express a transaminase to introduce the amino group and an alcohol dehydrogenase to ensure the correct stereochemistry at the hydroxyl center, along with an enzyme like glucose dehydrogenase to drive cofactor regeneration. orientjchem.org

The stereochemical outcome of the biotransformation can often be controlled by selecting enzymes with the desired stereoselectivity or by modifying the reaction conditions. tandfonline.com Researchers have demonstrated the synthesis of all four stereoisomers of a target molecule by using a combination of different stereoselective enzymes.

Below is a table summarizing relevant examples of whole-cell biotransformations for the synthesis of chiral amino alcohols, which illustrate the potential methodologies applicable to this compound.

| Biocatalyst System | Substrate | Product | Key Findings |

| Engineered E. coli expressing ω-transaminase, epoxide hydrolase, and alcohol dehydrogenase | (S)-Styrene oxide | (S)-2-amino-1-phenylethanol | Achieved >99% enantiomeric excess (ee) and 99.6% conversion. The system was designed to be cofactor self-sufficient. google.com |

| Engineered E. coli expressing an engineered amine dehydrogenase (AmDH) and glucose dehydrogenase (GDH) | 1-Hydroxy-2-butanone | (S)-2-aminobutan-1-ol | The engineered AmDH showed high activity and stereoselectivity, achieving >99% conversion and >99% ee. orientjchem.org |

| Pichia pastoris expressing a transaminase and a transketolase | Hydroxypyruvate and Glycolaldehyde | 2-amino-1,3,4-butanetriol (ABT) | The use of high cell-density cultures of P. pastoris significantly intensified the biocatalytic process. acs.org |

| Engineered E. coli expressing a diamine pentanedial dehydrogenase (DAPDH) and a glucose dehydrogenase (GDH) | 1,3-Cyclohexanedione | (1R,3R)-3-aminocyclohexanol | A dual-enzyme cascade for the stereoselective synthesis of bichiral amino alcohols with >98% diastereomeric ratio. thieme-connect.de |

Derivatization Strategies for Synthetic Elaboration of this compound

The functional groups of this compound, a primary amine and a secondary alcohol, offer multiple sites for chemical modification. Derivatization of these groups is a crucial step for the downstream synthesis of more complex molecules, such as pharmaceuticals or chiral ligands. alfa-chemistry.com These modifications can serve several purposes, including the protection of one functional group while another is being chemically transformed, or the introduction of new functionalities to build a larger molecular scaffold.

The selective derivatization of either the amino or the hydroxyl group is often necessary. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-functionalization is generally straightforward. researchgate.net

To utilize this compound as a synthetic intermediate, its amino and hydroxyl groups can be selectively modified. The most common derivatization is N-acylation, which converts the primary amine into a more stable and less basic amide. orientjchem.org This transformation is often a prerequisite for subsequent reactions, as the amide is less likely to interfere with a wide range of reaction conditions.

N-acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides. For example, reacting this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a non-nucleophilic base would selectively yield the corresponding N-acyl-2-amino-3-heptanol. The reaction conditions can be optimized to be highly chemoselective, avoiding significant O-acylation. tandfonline.com Catalyst-free N-acylation methods using acetic anhydride (B1165640) have also been reported to be highly efficient and regioselective for amino alcohols. orientjchem.org

Another important N-derivatization is the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. tandfonline.comresearchgate.net These groups are widely used in peptide synthesis and other areas of organic chemistry to temporarily block the reactivity of the amine. They can be introduced by reacting the amino alcohol with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. These protecting groups can be selectively removed later under specific conditions (acidic conditions for Boc, hydrogenolysis for Cbz) without affecting other parts of the molecule.

While N-acylation is generally favored, selective O-acylation of the hydroxyl group can also be achieved. This typically requires the prior protection of the more reactive amino group. tandfonline.com Once the amine is protected, the hydroxyl group can be esterified or converted into an ether. These O-functionalized derivatives can then be used in coupling reactions to build more complex structures.

The following table presents examples of derivatization reactions on amino alcohols that are applicable for the functionalization of this compound for its use in further synthetic steps.

| Amino Alcohol Substrate | Derivatization Reagent | Reaction Conditions | Product | Purpose/Application |

| Various amino alcohols | Acetic Anhydride | Solvent-free, catalyst-free, room temperature | N-acetyl amino alcohol | Preparation of stable amide intermediates. orientjchem.org |

| Various amino alcohols | Benzoyl Chloride | Dibutyltin oxide (catalyst), microwave irradiation | N-benzoyl amino alcohol | Chemoselective N-acylation for synthetic intermediates. acs.org |

| Various amino acids (precursors to amino alcohols) | Di-tert-butyl dicarbonate (Boc₂O) | In situ after LiAlH₄ reduction of the amino acid | N-Boc protected amino alcohol | Protection of the amino group for multi-step synthesis. tandfonline.com |

| Various amino alcohols | Chloroacetyl chloride | Phosphate buffer | N-chloroacetyl amino alcohol | Preparation of functionalized amides for further elaboration, such as in the synthesis of ceramides. tandfonline.com |

Stereochemical Aspects and Chiral Technologies in 2 Amino 3 Heptanol Chemistry

Chirality and Stereoisomerism of 2-Amino-3-heptanol

The arrangement of atoms in this compound is central to its chemical and biological identity. Its stereochemistry is defined by the specific three-dimensional organization at its chiral centers.

Analysis of Stereogenic Centers and Configurational Isomers

The this compound molecule, with the chemical formula C7H17NO, contains two stereogenic (chiral) centers: the carbon atom bonded to the amino group (C2) and the carbon atom bonded to the hydroxyl group (C3). nih.gov The presence of n distinct chiral centers in a molecule can result in a maximum of 2n stereoisomers. libretexts.org

For this compound, with its two chiral centers, there are 22, or four, possible stereoisomers. These isomers are:

(2R, 3R)-2-amino-3-heptanol

(2S, 3S)-2-amino-3-heptanol

(2R, 3S)-2-amino-3-heptanol

(2S, 3R)-2-amino-3-heptanol

Each of these isomers has a unique spatial arrangement of its substituent groups, leading to distinct chemical and physical properties.

Diastereomeric and Enantiomeric Relationships in this compound Systems

The four stereoisomers of this compound can be classified into pairs based on their relationship to one another.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers. libretexts.org In this system, the enantiomeric pairs are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when molecules have more than one chiral center and have different configurations at some, but not all, of these centers. libretexts.org For example, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers.

These relationships are fundamental to understanding the interactions of these molecules and are crucial for developing effective separation strategies.

Chiral Resolution and Separation Techniques for this compound

The separation of the stereoisomers of this compound, a process known as chiral resolution, is essential for obtaining enantiomerically pure samples. Chromatographic techniques are particularly powerful for this purpose.

Chromatographic Enantioseparation Methods

Chromatography, which separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase, is a cornerstone of chiral separation. chemcoplus.co.jp By using a chiral stationary phase (CSP) or a chiral derivatizing agent, the enantiomers of a racemic mixture can be made to interact differently with the chromatographic system, enabling their separation.

High-performance liquid chromatography is a versatile technique for enantioseparation. While direct research on this compound is limited, the principles applied to other amino alcohols are directly relevant. Chiral stationary phases (CSPs) are the most common approach for direct enantioseparation by HPLC.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving various amino compounds. researchgate.net For instance, a cellulose-based selector was used to resolve the enantiomers of 3-Amino-2-(2-naphthyl)-1-phenyl-propanol, demonstrating the capability of these phases for complex amino alcohols. lcms.cz Another approach involves macrocyclic glycopeptide antibiotic phases, like the CHIROBIOTIC T, which has been used to separate amino alcohols. sigmaaldrich.com

An alternative, indirect method involves reacting the amino alcohol with a chiral derivatizing reagent to form diastereomers. akjournals.comresearcher.life These diastereomers, having different physical properties, can then be separated on a standard (achiral) reversed-phase column, such as a C18 column. akjournals.comresearcher.life

Table 1: HPLC Chiral Separation Approaches for Amino Alcohols

| Separation Mode | Stationary Phase | Principle | Typical Analytes |

| Direct | Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) | Enantiomers interact differently with the chiral surface of the stationary phase, leading to different retention times. | Amino Alcohols, Amino Acids researchgate.netsigmaaldrich.com |

| Indirect | Achiral Stationary Phase (e.g., C18) | Racemic analyte is reacted with a pure chiral derivatizing reagent to form a mixture of diastereomers, which are then separated. | Amino Alcohols, Amino Acids akjournals.comresearcher.life |

Gas chromatography is a highly sensitive and efficient method for chiral separations, particularly for volatile compounds. For non-volatile or highly polar molecules like amino alcohols, derivatization is a necessary step to increase volatility and improve chromatographic behavior. uni-muenchen.de

A common derivatization strategy involves acylating the amino and hydroxyl groups. The use of trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetyl (N-TFA) derivatives is a well-established technique for the GC analysis of amines and amino alcohols. nih.govnih.gov These derivatives can then be separated on a chiral capillary column.

Cyclodextrin-based chiral stationary phases are among the most effective and widely used in GC for resolving a broad range of enantiomers, including derivatized alcohols and amines. mst.eduunito.it For example, various chiral alcohols have been successfully resolved as their trifluoroacetyl derivatives on Chiraldex G-TA (a gamma-cyclodextrin-based CSP). mst.edu Research on the separation of N-TFA amino acid esters on modified cyclodextrin (B1172386) phases further underscores the utility of this approach for chiral discrimination. nih.gov Stationary phases based on amino acid derivatives, such as Chirasil-Val, are also capable of separating derivatized amino alcohols. researchgate.net

Table 2: Example GC Conditions for Chiral Separation of Related Alcohols

| Analyte (as TFA derivative) | Chiral Stationary Phase | Column Details | Result | Reference |

| 2-Heptanol (B47269) | Chiraldex G-TA | 10 m x 0.25 mm i.d. | Successful enantioseparation | mst.edu |

| 3-Heptanol | Chiraldex G-TA | 10 m x 0.25 mm i.d. | Successful enantioseparation | mst.edu |

| Various Alcohols | CP Chirasil-DEX CB | Capillary Column | Good resolution of acetylated enantiomers | researchgate.net |

This established methodology for separating chiral amino alcohols and related structures provides a clear and validated pathway for the successful chiral resolution of this compound stereoisomers by gas chromatography.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the enantioseparation of chiral compounds, including amino alcohols. scispace.comresearchgate.net Its advantages include high separation efficiency, low consumption of samples and reagents, and flexibility in method development. chromatographyonline.com The principle involves the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE), leading to different migration times.

For amino alcohols and related amines, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors. scispace.comnih.gov These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits more favorably than the other, resulting in separation. The choice of CD, its concentration, the pH and composition of the BGE, temperature, and applied voltage are all critical parameters that must be optimized to achieve baseline resolution. scispace.comuliege.be Non-aqueous capillary electrophoresis (NACE) can also be an effective alternative, using chiral counter-ions in organic solvents to form diastereomeric ion pairs that can be separated. uliege.be While direct CE methods for this compound are not extensively documented, the established protocols for other chiral amines and amino alcohols provide a strong foundation for its analysis.

Table 1: Example Conditions for Chiral CE Separation of Amino Compounds

| Analyte Type | Chiral Selector | Background Electrolyte (BGE) | Key Findings |

| Amino Acid Derivatives | Quinine & Derivatives | 12.5 mM ammonia (B1221849), 100 mM octanoic acid in ethanol-methanol | High selectivity and resolution achieved through ion-pair formation in a non-aqueous system. uliege.be |

| Amino Acids | β-CD and OS-γ-CD | 40 mM tetraborate, 25 mM SDS, 17% Isopropanol | Dual CD system allowed for the baseline resolution of 17 pairs of amino acid enantiomers. nih.gov |

| New Psychoactive Substances (incl. cathinones) | Carboxymethyl-β-CD | Phosphate buffer | Successful enantioseparation of various chiral amine-containing substances. scispace.com |

| Amino Acid Enantiomers | 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]) | Copper(II) sulfate, Ammonium acetate | A chiral ionic liquid used as a ligand in chiral ligand exchange CE to separate tryptophan, tyrosine, and phenylalanine. chromatographyonline.com |

Diastereomeric Salt Crystallization for Enantiomeric Enrichment

A classical yet industrially viable method for resolving racemates is through diastereomeric salt crystallization. nih.gov This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. google.comresearchgate.net

The process typically involves:

Reacting the racemic base (e.g., this compound) with an enantiomerically pure acid (e.g., tartaric acid, mandelic acid) in a suitable solvent. google.com

Allowing the less soluble diastereomeric salt to crystallize from the solution upon cooling or concentration.

Separating the crystals by filtration.

Treating the purified diastereomeric salt with a strong base to liberate the desired enantiomer of the amino alcohol.

The efficiency of this method depends heavily on the choice of the resolving agent and the solvent system, which influences the solubility difference between the diastereomeric salts. nih.govgoogle.com

Chemical and Enzymatic Kinetic Resolution Methods

Kinetic resolution is a widely used process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net This differential rate leads to the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product. The theoretical maximum yield for the desired enantiomer is 50%. researchgate.net

Enzymatic Kinetic Resolution (EKR) Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amino alcohols. researchgate.netunipd.it Lipases can catalyze the enantioselective acylation of the amino or hydroxyl group. unipd.it For instance, in the presence of an acyl donor (like an ester or anhydride), a lipase (B570770) may selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting acylated product can then be easily separated from the unreacted amino alcohol. Lipase from Candida antarctica (CALB) is a well-regarded biocatalyst for these transformations due to its high enantioselectivity and stability in organic solvents. unipd.itresearchgate.net

Chemical Kinetic Resolution Chemical methods can also achieve kinetic resolution, often employing chiral catalysts based on transition metals or organocatalysts. These methods can offer complementary selectivity to enzymatic approaches. The resolution is based on the difference in reaction rates of the two enantiomers with a chiral catalyst. researchgate.net

Dynamic Kinetic Resolution Processes for this compound

A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50%. researchgate.net Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. researchgate.netprinceton.edu This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%.

A typical DKR setup for an amino alcohol involves two catalysts:

An enzyme (e.g., a lipase) for the selective resolution step (e.g., acylation).

A racemization catalyst (often a metal complex, such as those based on ruthenium or palladium) that continuously interconverts the enantiomers of the starting material. researchgate.netresearchgate.net

For this process to be efficient, the rate of racemization must be comparable to or faster than the rate of the resolution of the fast-reacting enantiomer. princeton.edu The compatibility of the two catalysts is crucial, as the conditions required for enzymatic activity (mild temperature) and chemical racemization can sometimes be conflicting. acs.org DKR has been successfully applied to a wide range of alcohols and amines, providing a powerful pathway to enantiomerically pure compounds. acs.orgnih.gov

Determination of Enantiomeric Excess and Stereochemical Configuration

After performing a chiral separation or synthesis, it is essential to determine the enantiomeric excess (e.e.) of the product and assign its absolute stereochemical configuration.

Advanced Spectroscopic Methods for Stereochemical Assignment

Determining the three-dimensional arrangement of atoms in a chiral molecule is a fundamental challenge. While X-ray crystallography provides definitive proof, it requires a suitable single crystal. Spectroscopic methods offer powerful alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation. uou.ac.in While enantiomers are indistinguishable in a standard NMR spectrum, their diastereomers are not. wikipedia.org The absolute configuration of secondary alcohols can often be determined using Mosher's method. This involves derivatizing the alcohol with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), creating diastereomeric esters whose NMR signals (particularly ¹H) show predictable chemical shift differences, allowing for the assignment of the configuration at the carbinol center. researchgate.net

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. researchgate.net Since enantiomers produce mirror-image spectra, these methods are excellent for assigning absolute configuration, especially when combined with quantum chemical calculations that can predict the theoretical spectrum for a given stereoisomer. researchgate.net

Chiral Derivatization for Analytical Purposes

To determine the enantiomeric excess (e.e.) of a chiral compound like this compound using standard achiral analytical techniques (e.g., GC, HPLC), it can be converted into a mixture of diastereomers. wikipedia.org This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov

The resulting diastereomers have different physical properties and can be separated and quantified on a standard achiral column. conicet.gov.ar The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Commonly used CDAs for amino groups include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with primary amines to form stable diastereomeric derivatives that can be analyzed by HPLC-UV. nih.gov

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective reagent for derivatizing amino groups. nih.gov

Mosher's Acid Chloride (MTPA-Cl): While primarily used for alcohols, it can also react with primary and secondary amines to form diastereomeric amides for NMR or chromatographic analysis. researchgate.net

The choice of CDA depends on the functional groups present in the analyte and the analytical method to be used. nih.govmdpi.com

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amines and Alcohols

| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group(s) | Analytical Method |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amines | HPLC-UV/MS nih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines | NMR, GC, HPLC researchgate.net |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary/Secondary Amines | HPLC-UV/MS nih.gov |

| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA/IBLC | Primary Amines | HPLC-Fluorescence/MS nih.gov |

Applications of 2 Amino 3 Heptanol in Complex Chemical Transformations

Role as Chiral Building Block in Total Synthesis

A chiral building block, or chiral pool synthesis, utilizes readily available, enantiomerically pure natural compounds as starting materials for the synthesis of new, complex chiral molecules. This approach is highly efficient as it transfers the existing stereochemistry of the starting material to the final product, avoiding the need for complex resolution or asymmetric synthesis steps.

Chiral 1,2-amino alcohols are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical compounds. acs.org Their presence is often critical for the molecule's biological function. The synthesis of enantiomerically pure amino alcohols is therefore of significant interest. acs.org For instance, the core structure of many bioactive compounds, including antibiotics, neurotransmitters, and antiviral drugs, contains the 1,2-amino alcohol framework. acs.org

While direct examples of the total synthesis of a specific natural product starting from 2-amino-3-heptanol are not extensively documented in readily available literature, the analogous compound, (R)-2-heptanol, has been utilized in the synthesis of a key intermediate for a potent vasopressin V2 receptor agonist. sigmaaldrich.com This highlights the utility of such chiral C7 backbones in constructing pharmaceutically relevant molecules. Furthermore, biocatalytic processes are employed to produce chiral intermediates for pharmaceuticals, such as the enzymatic resolution of 2-heptanol (B47269) to obtain the S-(+)-enantiomer, a key building block for anti-Alzheimer's drugs. nih.gov The structural similarity and functional groups present in this compound suggest its potential as a precursor for various complex molecules. For example, it could be envisioned as a starting material for the synthesis of modified amino sugars or complex alkaloids where the specific stereochemistry of the amino and hydroxyl groups is crucial for biological activity.

The synthesis of γ-amino alcohols with tertiary carbon stereocenters, which are important building blocks for various heterocyclic products, has been achieved through copper-catalyzed reactions. unimi.it This underscores the importance of amino alcohols in generating structural diversity for drug discovery.

The bifunctional nature of this compound allows for its integration into a wide variety of molecular architectures. The amino group can be acylated, alkylated, or used to form amides and imines, while the hydroxyl group can be etherified, esterified, or oxidized. This dual reactivity enables the construction of complex scaffolds with controlled stereochemistry.

For instance, amino alcohols are fundamental in creating diverse molecular structures, including those with applications in materials science. The self-assembly of molecules containing amino alcohol moieties can lead to the formation of ordered supramolecular structures. acs.orgnih.gov The principles of molecular recognition and self-assembly are key to designing complex functional materials. acs.org

The synthesis of polyketide-based compounds, which are a large and structurally diverse class of natural products, often involves intermediates with hydroxyl and amino functionalities. Engineered polyketide synthase (PKS) platforms can be designed to produce various diols, amino alcohols, and hydroxy acids, demonstrating the modularity and potential for creating diverse structures from simple building blocks. The ability to introduce specific functional groups like those in this compound into these biosynthetic pathways opens up possibilities for generating novel, non-natural compounds with potentially useful biological activities.

Table 1: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chirality |

|---|---|---|---|

| This compound | C7H17NO | 131.22 | Chiral |

| 2-Heptanol | C7H16O | 116.20 | Chiral |

| 3-Heptanol | C7H16O | 116.20 | Chiral |

| 4-Heptanol | C7H16O | 116.20 | Achiral |

| 2-Amino-3-hexanol | C6H15NO | 117.19 | Chiral |

Precursor to Natural Products and Pharmaceutical Intermediates

Utility as Chiral Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically enriched compounds using small amounts of a chiral catalyst. The effectiveness of a metal-based catalyst is highly dependent on the chiral ligand that coordinates to the metal center.

Amino alcohols are excellent precursors for the synthesis of chiral ligands due to their ability to coordinate to metal centers through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This chelation restricts the conformational flexibility of the ligand, creating a well-defined chiral environment around the metal center, which is essential for high enantioselectivity.

The design of effective chiral ligands often involves the modification of the basic amino alcohol scaffold. For example, the amino and hydroxyl groups can be protected or derivatized to fine-tune the steric and electronic properties of the ligand. mdpi.com This can influence the reactivity and selectivity of the resulting catalyst. The synthesis of pinane-based chiral aminodiols, which were then used as catalysts in the addition of diethylzinc (B1219324) to aldehydes, demonstrates the transformation of a chiral precursor into a functional ligand. mdpi.comresearchgate.net

While specific ligands derived directly from this compound are not extensively reported, the general principles of ligand design using amino alcohols are well-established. mdpi.commdpi.com For instance, amino acids and peptides, which contain the amino alcohol motif, are readily available and have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions. mdpi.comrsc.org

Ligands derived from chiral amino alcohols have been successfully applied in a wide range of metal-catalyzed asymmetric reactions. These include reductions, oxidations, carbon-carbon bond-forming reactions, and C-H activation/arylation reactions. snnu.edu.cnsioc-journal.cn

A prominent example is the use of amino alcohol-derived ligands in the enantioselective addition of organozinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols. mdpi.com The catalyst, formed in situ from the chiral ligand and a metal salt, controls the facial selectivity of the addition to the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product.

Ruthenium complexes with chiral ligands have been used for asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantiomeric excess. mdpi.com Similarly, copper-catalyzed asymmetric propargylic substitution reactions with amines, utilizing chiral ligands, provide access to important chiral building blocks. unimi.it

Table 2: Examples of Asymmetric Reactions Using Amino Alcohol-Derived Ligands

| Reaction Type | Metal Catalyst | Chiral Ligand Source | Product |

|---|---|---|---|

| Asymmetric Addition of Dialkylzincs to Aldehydes | Zinc | Pinane-based aminodiols | Chiral secondary alcohols |

| Asymmetric Transfer Hydrogenation of Ketones | Ruthenium | Amino alcohol-derived PHOX ligand | Chiral secondary alcohols |

| Asymmetric Dihydroxylation of Alkenes | Osmium | Sharpless ligand | Chiral diols |

| Asymmetric Epoxidation of Olefins | Manganese | Salen complex | Chiral epoxides |

Design and Development of this compound-Derived Ligands

Function as Chiral Auxiliary in Stereoselective Synthetic Methodologies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

The use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The auxiliary creates a chiral environment that biases the approach of the reagent to one face of the substrate, leading to the formation of one diastereomer in excess.

Amino alcohols, such as those derived from β-pinene, have been shown to be effective chiral auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes. organic-chemistry.org In this case, the amino alcohol reacts with the organozinc reagent to form a chiral complex that then delivers the alkyl group to the aldehyde in a stereoselective manner. The spatial arrangement of the amino and alcohol groups on the auxiliary is crucial for determining the stereochemical outcome of the reaction. organic-chemistry.org

While direct applications of this compound as a chiral auxiliary are not widely documented, its structural features are analogous to other successful auxiliaries. The presence of both an amino and a hydroxyl group allows for the formation of covalent bonds with a substrate, for example, through the formation of an oxazolidine (B1195125) or an amide. Subsequent reactions on the modified substrate would then be influenced by the stereochemistry of the attached this compound moiety. After the reaction, the auxiliary can be cleaved off, for instance by hydrolysis, to reveal the enantiomerically enriched product. The development of synthetic methodologies utilizing amino alcohols as chiral auxiliaries continues to be an active area of research. diva-portal.orgchemrxiv.org

Development of Novel Functional Materials and Reagents

The exploration of novel functional materials and reagents is a cornerstone of advancements in chemistry and materials science. Chiral molecules, such as this compound, are of particular interest due to their potential to introduce specific stereochemical properties into larger systems. The following sections review the application of this compound in the development of functionalized oligonucleotides and its use in metal-organic frameworks (MOFs) for chiral separations.

Incorporation into Functionalized Oligonucleotides

The functionalization of oligonucleotides with molecules like amino alcohols can enhance their therapeutic properties, improve cellular uptake, and provide sites for further conjugation. While a variety of amino alcohols have been successfully incorporated into oligonucleotide structures, a review of the scientific literature indicates a notable absence of specific research detailing the incorporation of this compound into functionalized oligonucleotides.

General methods for creating amino-modified oligonucleotides often involve using commercially available reagents that introduce an amino group at the 3' or 5' terminus. csic.esnih.govbiomart.cn These methods typically utilize linkers such as 6-amino-1-hexanol (B32743) to provide a primary amine for further derivatization. nih.govnih.gov For instance, a common strategy involves the use of H-phosphonate derivatives of protected amino alcohols, which can be coupled to the 5'-end of synthetic oligonucleotides on solid supports. nih.gov Another approach involves solution-phase coupling where an amino-modified oligonucleotide is reacted with an activated molecule. nih.gov

While these established protocols demonstrate the feasibility of attaching various amino-containing molecules to oligonucleotides, there are no specific studies or data available that describe the synthesis or properties of oligonucleotides functionalized directly with this compound. The research in this area has primarily focused on other amino alcohols, leaving the potential of this compound in this application unexplored in the current body of scientific literature.

Computational and Mechanistic Studies of 2 Amino 3 Heptanol Reactivity

Theoretical Investigations of Reaction Pathways for 2-Amino-3-heptanol

Theoretical chemistry offers powerful tools to predict and understand the course of chemical reactions. For this compound, these methods can map out potential energy surfaces, identify stable intermediates, and calculate the energy barriers associated with different transformation routes. researchgate.net Such investigations are fundamental to predicting the most likely reaction outcomes under various conditions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. wordpress.comrsdjournal.org For a molecule like this compound, DFT calculations can be employed to model reaction mechanisms, such as its synthesis via reductive amination or its participation in cyclization reactions. researchgate.netresearchgate.net These studies involve calculating the optimized geometries and energies of reactants, intermediates, transition states, and products.

The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. rsdjournal.org For organic molecules containing nitrogen and oxygen, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or others to provide a balance between computational cost and accuracy. nih.gov The insights from DFT can elucidate the feasibility of proposed reaction pathways, such as those involving the formation of oxazolidines from 1,2-amino alcohols. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Reactivity Studies of Amino Alcohols

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations. |

| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetic barrier calculations. |

| ωB97X-D | def2-TZVP | Studies involving non-covalent interactions. |

This table represents common methods used in computational chemistry for systems analogous to this compound, providing a framework for how its reactivity would be theoretically investigated.

A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Locating and analyzing the transition state structure for transformations involving this compound is crucial for determining the reaction's activation energy and rate. Computational methods are used to find these first-order saddle points on the potential energy surface. researchgate.net

Techniques such as the Berny algorithm are employed for TS optimization. researchgate.net Once a potential TS is located, frequency calculations are performed to confirm it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are used to verify that the transition state correctly connects the desired reactants and products. researchgate.net The geometric parameters of the transition state, such as forming and breaking bond lengths, provide deep insight into the nature of the transformation, for instance, whether a reaction is concerted or stepwise. acs.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Mechanistic Elucidation of Synthetic Processes Involving this compound

Complementing theoretical studies, the experimental elucidation of reaction mechanisms provides tangible evidence for proposed pathways. This involves kinetic analysis to understand reaction rates and the direct detection and characterization of transient species that exist only for a short time during the reaction.

Kinetic studies measure the rate at which reactants are converted into products, offering quantitative insight into the reaction mechanism. For reactions involving this compound, techniques like stopped-flow spectroscopy could be used to monitor the concentration of species over time, especially for fast reactions. researchgate.netresearchgate.net

From these studies, key parameters such as the reaction order, rate constants (k), and activation energy (Ea) can be determined. scielo.org.za The temperature dependence of the rate constant allows for the calculation of thermodynamic activation parameters, including the enthalpy of activation (ΔΗ‡) and entropy of activation (ΔS‡), using the Eyring equation. scielo.org.zabibliotekanauki.pl A large negative entropy of activation, for example, would suggest a highly ordered transition state, which is common in bimolecular reactions. bibliotekanauki.pl Such kinetic data are invaluable for understanding how factors like solvent, temperature, and catalyst concentration influence the reaction pathway. scielo.org.za

Table 2: Illustrative Kinetic Parameters for an Amino Alcohol Reaction

| Reaction | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|---|

| Reaction of an amine with a carbonyl compound | 298 | 1.5 x 10⁻³ M⁻¹s⁻¹ | 55.2 | 52.7 | -130 |

| 308 | 3.1 x 10⁻³ M⁻¹s⁻¹ | 55.2 | 52.7 | -130 |

This table is a hypothetical representation based on kinetic data for analogous amine reactions, illustrating the type of data obtained from kinetic studies. scielo.org.zabibliotekanauki.pl

A complete mechanistic picture requires the identification of any intermediates formed during the course of a reaction. These transient species are often highly reactive and may not be isolable. In reactions involving amino alcohols like this compound, potential intermediates include Schiff bases (imines) formed from the reaction of the amino group with a carbonyl compound, or cyclic intermediates like oxazolidines. researchgate.netmdpi.com

The formation of such intermediates can be investigated using model systems. For example, reactions between amino acids and carbonyl compounds have been studied to identify key intermediates in the Maillard reaction. researchgate.netresearchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR), often at low temperatures, are employed to detect and characterize these species in situ. Mass spectrometry can also be used to identify the mass of proposed intermediates. mdpi.com

Kinetic Studies of this compound Reactions

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional structure and conformation of this compound are critical determinants of its reactivity. The relative orientation of the amino (-NH2) and hydroxyl (-OH) groups can significantly influence the molecule's ability to participate in reactions, particularly those that are stereoselective.

Conformational analysis of this compound would focus on the rotation around the C2-C3 bond. The presence of both a hydrogen-bond donor (-OH) and a hydrogen-bond acceptor (-NH2) allows for the possibility of intramolecular hydrogen bonding. This interaction would stabilize a gauche conformation, where the amino and hydroxyl groups are in proximity, over an anti-conformation. This phenomenon is an example of a stereoelectronic effect, where the distribution of electrons in the molecule favors a specific geometry. researchgate.net The gauche effect, often observed in systems like 1,2-difluoroethane, can also be influential in amino alcohols, affecting their ground-state conformation and, consequently, their interaction with enzymes or chiral catalysts. nih.gov The reactivity of cyclic amino alcohols, for instance, is heavily dependent on whether the functional groups are in axial or equatorial positions, which dictates their accessibility and the stereochemical outcome of reactions. researchgate.netcsic.es

In Silico Design and Prediction of this compound Derivatives and their Reactivity

The advancement of computational chemistry has provided powerful tools for the in silico design and evaluation of novel molecules, accelerating the discovery of compounds with tailored properties. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available research, the established methodologies for designing and predicting the reactivity of analogous β-amino alcohols can be applied. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow for the rational design of this compound derivatives and the prediction of their potential biological activities and chemical reactivity prior to their synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a cornerstone of modern computational drug design, aiming to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. ajphs.com This method is invaluable for predicting the activity of newly designed molecules. For this compound, a QSAR study would involve designing a virtual library of derivatives and building a predictive model.

The process typically involves:

Design of a Derivative Library : A virtual library of this compound derivatives would be created by systematically modifying the parent structure. Modifications could include substitutions on the amino group (e.g., alkylation, acylation), the hydroxyl group (e.g., etherification, esterification), or the hydrocarbon chain.

Calculation of Molecular Descriptors : For each derivative, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity via LogP), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Model Development and Validation : Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a regression model is developed that links the descriptors to a known activity (e.g., antifungal, antibacterial). ajphs.com The predictive power of the resulting QSAR model is then rigorously validated. nih.gov

Studies on other amino alcohol derivatives have successfully used QSAR to identify key structural requirements for specific biological activities. For instance, a QSAR analysis of amino alcohols containing a camphor (B46023) fragment revealed that the number of fluorine atoms and molecular weight were significant factors influencing antifungal activity. researchgate.net Similarly, research on β-amino alcohol grafted 1,2,3-triazoles used the Genetic Function Algorithm (GFA) to develop models predicting antimalarial activity. nih.gov

Below is an illustrative table of hypothetical this compound derivatives and some of their calculated molecular descriptors that would be used in a QSAR study.

Table 1: Hypothetical this compound Derivatives and Calculated Molecular Descriptors

| Compound ID | Derivative Structure (Modification from this compound) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| AH-001 | (Parent Compound) | 131.22 | 1.8 | 46.2 | 2 | 2 |

| AH-002 | N-acetyl | 173.26 | 1.5 | 66.4 | 2 | 3 |

| AH-003 | O-methyl | 145.25 | 2.2 | 35.5 | 1 | 2 |

| AH-004 | N,N-dimethyl | 159.28 | 2.4 | 29.5 | 1 | 2 |

| AH-005 | 4-fluoro | 149.21 | 1.9 | 46.2 | 2 | 2 |

Note: Data in this table is illustrative and calculated for hypothetical structures to demonstrate the QSAR methodology.

Molecular Docking for Reactivity and Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. bcrec.id This method is crucial for designing derivatives of this compound that could act as inhibitors or modulators of specific biological targets.

The docking process involves:

Target Selection and Preparation : A three-dimensional structure of a biologically relevant protein target is obtained, often from a protein database.

Ligand Docking : The designed this compound derivatives are computationally "docked" into the active or allosteric site of the target protein.

Binding Analysis : The resulting poses are analyzed to determine binding affinity (estimated by a scoring function) and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This analysis can predict how a derivative might behave in a biological system. For example, in silico studies on aryl amino alcohol derivatives derived from isoeugenol (B1672232) used molecular docking to analyze interactions with the COX-2 enzyme, a target in anti-cancer research. bcrec.id Similarly, docking studies of amino-modified perillyl alcohol derivatives helped identify compounds with potential antiproliferative effects by showing significant binding affinities within target protein structures.

The following table illustrates the kind of data that would be generated from a molecular docking study of hypothetical this compound derivatives against a putative enzyme target.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| AH-001 | -5.8 | TYR-88, ASP-150 | 2 |

| AH-002 | -6.5 | TYR-88, ASP-150, SER-152 | 3 |

| AH-003 | -6.1 | TYR-88, LEU-190 | 1 |

| AH-004 | -5.5 | ASP-150 | 1 |

| AH-005 | -6.3 | TYR-88, ASP-150, PHE-192 | 2 |

Note: Data is hypothetical and for illustrative purposes only. Binding affinity and interacting residues are dependent on the specific protein target selected.

By combining QSAR and molecular docking, researchers can create a comprehensive in silico profile of novel this compound derivatives. These predictive models allow for the prioritization of a smaller number of highly promising candidates for chemical synthesis and subsequent experimental validation, significantly streamlining the discovery process.

Sustainable and Green Chemistry Approaches in 2 Amino 3 Heptanol Synthesis

Development of Environmentally Benign Synthetic Routes

A primary goal in the green synthesis of 2-Amino-3-heptanol is the replacement of hazardous and volatile organic compounds (VOCs) with more benign alternatives and the development of methods that reduce or eliminate solvent use altogether.

Traditional organic syntheses often rely on volatile and toxic solvents. The adoption of green solvents is a critical step toward more sustainable chemical production. rsc.orgmdpi.com While specific studies on this compound are limited, the principles derived from the synthesis of related 1,2-amino alcohols are directly applicable.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com It can serve as a modest acid catalyst, reactant, and solvent simultaneously in reactions like the hydrolysis of epoxides, a common route to 1,2-diols which are precursors to amino alcohols. organic-chemistry.org For instance, visible-light photoredox-catalysed decarboxylative radical coupling reactions to produce various 1,2-amino alcohols have been successfully performed in water at room temperature. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. Its properties can be tuned by adjusting pressure and temperature, allowing for control over solubility and reactivity. It is particularly useful in catalytic reactions where it can facilitate product separation and catalyst recycling.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points, often liquid at room temperature. mdpi.com Their negligible vapor pressure makes them a safer alternative to volatile solvents. researchgate.net In the synthesis of amino alcohol precursors, ILs can act as both the solvent and catalyst, and their unique properties can enhance reaction rates and selectivity. mdpi.com The ability to tune their physical and chemical properties by altering the cation and anion components makes them highly versatile.

Table 1: Comparison of Green Solvents for Amino Alcohol Synthesis

| Solvent Type | Key Advantages | Key Disadvantages | Applicability to this compound Synthesis |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, readily available. mdpi.com | Limited solubility for nonpolar substrates; high energy cost for removal. | Suitable for specific reaction types like photoredox catalysis or hydrolysis of precursors. rsc.orgorganic-chemistry.org |

| Supercritical CO₂ | Non-toxic, tunable properties, easy separation of products. | Requires high-pressure equipment; poor solvent for polar compounds. | Applicable in catalytic hydrogenation or amination steps, facilitating catalyst reuse. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties. mdpi.com | Can be expensive, potential toxicity/biodegradability concerns, high viscosity. | Can enhance reaction rates and selectivity in various steps; catalyst can often be recycled with the IL. mdpi.com |

Eliminating solvents entirely represents an ideal scenario in green chemistry. Solvent-free, or solid-state, reactions reduce waste, simplify purification, and can lower energy consumption. These reactions are often facilitated by grinding, microwave irradiation, or ultrasound. For example, the Hantzsch condensation to form 2-aminothiazoles has been achieved rapidly and in high yield under solvent-free conditions, demonstrating the potential of this approach for heterocyclic synthesis which can be analogous to certain amino alcohol synthetic steps. acs.org Similarly, efficient syntheses of 2-amino-3-cyanopyridine (B104079) derivatives have been reported under solvent-free conditions, highlighting the broad applicability of this eco-friendly procedure. researchgate.net Such methodologies could be adapted for key steps in the synthesis of this compound, potentially involving the condensation of a suitable ketone precursor with an amine source. researchgate.net

Reactions in Green Solvents (e.g., Water, Supercritical Fluids, Ionic Liquids)

Principles of Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the product. savemyexams.com

The E-Factor (Environmental Factor) provides a complementary metric, quantifying the mass ratio of waste generated to the desired product. rsc.org A lower E-Factor signifies less waste and a greener process. rsc.org

For a hypothetical synthesis of this compound from 2-aminoheptan-3-one via catalytic hydrogenation, the atom economy would be 100%, as it is an addition reaction:

C₇H₁₅NO + H₂ → C₇H₁₇NO

In contrast, a multi-step synthesis involving protecting groups and leaving groups would have a much lower atom economy and a higher E-Factor. For example, syntheses that generate stoichiometric byproducts, like the Wittig reaction, are considered highly atom-inefficient. rsc.org Designing a synthetic route to this compound that favors addition and catalytic reactions over stoichiometric ones is crucial for minimizing waste. rsc.orguv.es Recent protocols for preparing related 1,2-amino alcohols have focused on minimizing the E-factor by using flow chemistry and minimizing solvent use during workup. researchgate.netscite.ai

Biocatalysis for Enhanced Sustainability in this compound Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers significant advantages in sustainability. rsc.org Enzymes operate under mild conditions (temperature and pH), exhibit high chemo-, regio-, and stereoselectivity, and can significantly shorten synthetic routes, thereby reducing waste and energy consumption. rsc.orgucl.ac.uk

For the synthesis of a chiral molecule like this compound, biocatalysis is particularly powerful.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. nih.govacs.org This method directly converts a precursor like 1-hydroxy-2-heptanone into a specific stereoisomer of this compound with very high enantioselectivity (>99% ee) and conversion rates. nih.govfrontiersin.org

Transaminases (TAs): These enzymes can also convert a ketone precursor into a chiral amine. ucl.ac.uk Multi-enzyme cascades, combining a transketolase to form a ketone intermediate and a transaminase for the amination step, can produce chiral amino alcohols from simple achiral starting materials. nih.gov

Table 2: Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Precursor for this compound | Key Advantages |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination acs.org | 1-Hydroxy-2-heptanone | High stereoselectivity (>99% ee), uses ammonia directly, mild conditions. nih.govfrontiersin.org |

| Transaminase (TA) | Asymmetric Transamination ucl.ac.uk | 1-Hydroxy-2-heptanone | High enantioselectivity, broad substrate scope. |

| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | Heptane-2,3-diol | Can be used in cascades to create the ketone precursor from a diol. rsc.org |

| Lipase (B570770) | Kinetic Resolution | Racemic this compound | Can separate stereoisomers through selective acylation, though the maximum yield is 50%. |

Utilization of Renewable Feedstocks for this compound Derivations

Shifting from petrochemical-based starting materials to renewable biomass is a cornerstone of a sustainable chemical industry. researchgate.nettu-darmstadt.de Biomass offers a rich source of oxygenated molecules that can be catalytically converted into valuable chemicals like amino alcohols. acs.orgresearchgate.net

From Biomass-Derived Diols: Aliphatic diols can be produced from the fermentation or chemical conversion of sugars found in biomass. researchgate.net These diols, such as 1,2-heptanediol, can then be converted to the corresponding amino alcohol via catalytic amination or through enzymatic cascades. rsc.orgacs.org For example, an engineered two-enzyme cascade has been shown to convert C4–C7 diols into amino alcohols with 99% selectivity under mild, aqueous conditions. rsc.org

From Biomass-Derived Amino Acids: Abundant amino acids produced by fermentation, such as L-phenylalanine or alanine (B10760859), can serve as starting materials for complex biocatalytic cascades to produce other high-value chiral molecules, including non-natural amino alcohols. rsc.orgnih.gov This approach leverages existing bio-based supply chains. acs.org

From Biomass-Derived Aldehydes: Aldehydes derived from lignocellulose, such as furfural, can be upgraded to chiral β-amino alcohols through one-pot biocatalytic cascades, demonstrating a pathway from raw biomass to valuable chemical building blocks. rsc.org Similar strategies could be envisioned starting from C7 aldehydes derived from lipid feedstocks.

The development of these pathways from renewable resources is critical for reducing the carbon footprint of chemical manufacturing and moving towards a circular economy. nih.gov

Future Research Directions in 2 Amino 3 Heptanol Chemistry

Emerging Synthetic Methodologies for 2-Amino-3-heptanol

The synthesis of chiral amino alcohols, including this compound, is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science sectors. Future research is poised to move beyond traditional synthetic routes, embracing methodologies that offer greater stereoselectivity, efficiency, and environmental compatibility.

One promising direction is the advancement of enzymatic and chemoenzymatic strategies. The use of enzymes, such as lipases and oxidases, in kinetic resolutions and desymmetrization reactions can provide access to enantiomerically pure this compound. researchgate.netnih.govmdpi.comresearchgate.netconicet.gov.ar For instance, the enzymatic resolution of racemic precursors like threo-2-amino-3-methylhexenoic acid has been successfully employed to produce specific stereoisomers of related amino alcohols. researchgate.netnih.govmdpi.comresearchgate.net Future work could focus on discovering or engineering novel enzymes with tailored substrate specificities and enhanced activities for the direct synthesis of this compound and its analogs.

Asymmetric catalysis will continue to be a major focus. The development of novel chiral catalysts, including those based on transition metals or organocatalysts, for the asymmetric amination of heptanal (B48729) or the reduction of corresponding α-amino ketones, holds significant potential. nih.gov Techniques like asymmetric induction using boronic esters and asymmetric mdpi.comresearchgate.net-Wittig rearrangements, which have been applied to similar structures, could be adapted and optimized for the synthesis of this compound. researchgate.netnih.govmdpi.comresearchgate.net

Furthermore, the exploration of multi-component reactions offers a pathway to increase synthetic efficiency by constructing the this compound scaffold in a single step from simple starting materials. These approaches, combined with green chemistry principles such as the use of renewable starting materials and environmentally benign solvents, will be critical in developing sustainable synthetic routes. rsc.org

Exploration of Novel Catalytic Applications for this compound Derivatives

Derivatives of this compound, particularly those where the amino and hydroxyl groups are incorporated into chiral ligands, represent a promising class of catalysts for asymmetric synthesis. The inherent chirality and the presence of two distinct coordinating atoms (nitrogen and oxygen) make them ideal candidates for the development of novel catalytic systems.

Future research will likely focus on the design and synthesis of new ligands derived from this compound for a variety of transition-metal-catalyzed reactions. These could include applications in asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. For example, PHOX ligands derived from amino alcohols have shown success in the asymmetric transfer hydrogenation of ketones. mdpi.com The synthesis of analogous ligands from this compound could lead to catalysts with unique reactivity and selectivity profiles.

Moreover, the use of this compound derivatives as organocatalysts is another burgeoning area of research. The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, can be harnessed to promote a range of organic transformations. This dual activation capability is particularly valuable in reactions such as aldol (B89426) and Mannich reactions, where precise control over stereochemistry is crucial.

The development of immobilized or recyclable catalysts based on the this compound scaffold will also be a key research theme. By anchoring these catalysts to solid supports, their separation and reuse can be facilitated, leading to more sustainable and cost-effective chemical processes.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. The integration of this compound synthesis and its applications within flow chemistry systems is a critical area for future investigation.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For the synthesis of this compound, flow reactors can facilitate hazardous reactions, such as those involving azides or strong oxidants, in a safer manner due to the small reaction volumes at any given time. uniqsis.com The in-situ generation and consumption of reactive intermediates is a key advantage of this technology. researchgate.netroyalsocietypublishing.org

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time reaction monitoring, will accelerate the discovery and optimization of new synthetic routes and catalytic applications for this compound derivatives. nih.gov These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. This high-throughput screening approach will be invaluable for exploring the vast chemical space of potential catalysts and reaction conditions.